molecular formula C18H20N4O2 B5585062 N-[2-[4-(dimethylamino)phenyl]-1-(hydrazinocarbonyl)vinyl]benzamide

N-[2-[4-(dimethylamino)phenyl]-1-(hydrazinocarbonyl)vinyl]benzamide

Cat. No. B5585062
M. Wt: 324.4 g/mol
InChI Key: WHDQNEBYBRVRJF-VBKFSLOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds similar to N-[2-[4-(dimethylamino)phenyl]-1-(hydrazinocarbonyl)vinyl]benzamide often involves the use of microwave irradiation, which has been found to yield novel molecules with significant biological activity efficiently. For example, Ienascu et al. (2018) reported the synthesis of novel molecules by esterification and hydrazide formation under microwave irradiation, yielding compounds in good yields and demonstrating a method potentially applicable for synthesizing the target compound (Ienascu et al., 2018).

Molecular Structure Analysis

Crystal structure analysis provides insight into the molecular structure of related compounds. For instance, the crystal structure of similar benzamide derivatives has been determined, revealing stabilization by N-H⋅⋅⋅O and C-H⋅⋅⋅O hydrogen bonds, which could imply similar structural characteristics for the target compound (Kumar et al., 2016).

Chemical Reactions and Properties

The chemical reactions involving compounds of this nature often include interactions with various reagents under specific conditions that lead to the formation of new compounds with potential biological activity. Studies like those by Yalysheva et al. (1986) on the hydrolysis of related pyrimidinones provide a basis for understanding the chemical reactivity of similar benzamide derivatives (Yalysheva et al., 1986).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the behavior of chemical compounds in different environments. For instance, the study by Kranjc et al. (2012) on the crystal structures of related benzamide compounds provides valuable information on how such properties might be analyzed for the target compound (Kranjc et al., 2012).

Chemical Properties Analysis

Chemical properties, including reactivity with other compounds, stability under various conditions, and potential for forming new compounds, are key areas of interest. Studies like that by Ighilahriz-Boubchir et al. (2017) on the synthesis and biological activity of benzamide derivatives highlight the methodologies for assessing the chemical properties and activities of such compounds (Ighilahriz-Boubchir et al., 2017).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . This suggests that the buyer assumes responsibility to confirm product identity and/or purity, and should handle the compound with appropriate safety measures.

properties

IUPAC Name

N-[(Z)-1-[4-(dimethylamino)phenyl]-3-hydrazinyl-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-22(2)15-10-8-13(9-11-15)12-16(18(24)21-19)20-17(23)14-6-4-3-5-7-14/h3-12H,19H2,1-2H3,(H,20,23)(H,21,24)/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHDQNEBYBRVRJF-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C(C(=O)NN)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C(/C(=O)NN)\NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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